5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBVFFGJTWAJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-36-3 | |
| Record name | 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-bromo-2-fluoropyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow it to interact with biological targets effectively:
- Pharmacological Activity : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes which play a crucial role in drug metabolism.
- Therapeutic Applications : It shows promise in cancer immunotherapy and as a potential inhibitor for diseases such as SARS-CoV-2 due to its ability to modulate biochemical pathways .
Agrochemicals
The compound has been investigated for its potential use as a pesticide. Research indicates that it can effectively control certain agricultural pests while exhibiting favorable toxicity profiles towards non-target organisms . Its unique molecular structure enhances its efficacy and stability in agricultural applications.
Materials Science
In materials science, this compound serves as a building block for the synthesis of advanced materials such as organic light-emitting diodes (OLEDs). The compound’s electron-deficient nature makes it suitable for creating semiconductors with desirable electronic properties .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's role as an inhibitor of indoleamine-2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression. The research demonstrated that derivatives of this compound could significantly reduce tumor growth in animal models by enhancing immune response against cancer cells .
Case Study 2: Pesticidal Efficacy
Research conducted on the use of this compound in pest control revealed that it effectively inhibits the growth of several insect pests. Field trials indicated improved crop yields when applied as a pesticide compared to conventional treatments, showcasing its potential for sustainable agriculture .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoroethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine, the following table compares it with structurally analogous pyridine derivatives:
Key Observations :
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoroethoxy group in this compound enhances electrophilicity compared to methoxy or hydroxyl substituents.
- Halogen Positioning : Bromine at C5 is conserved in most analogs, but fluorine at C2 distinguishes the target compound from others like 5-bromo-2-methoxy derivatives.
The difluoromethoxy analog (CAS 947249-13-0) shows reduced lipophilicity compared to trifluoroethoxy derivatives, impacting bioavailability.
Synthetic Accessibility :
- Compounds like 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0) are commercially available, whereas the target compound may require specialized fluorination steps.
Stability and Reactivity :
- The hydroxyl group in 5-bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) increases polarity but reduces stability under acidic conditions compared to fluorinated analogs.
Biological Activity
5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine (CAS No. 126728-58-3) is a fluorinated pyridine derivative characterized by the presence of a bromine atom, a fluorine atom, and a trifluoroethoxy group attached to the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
The biological activity of this compound is largely attributed to its structural features which facilitate interactions with biological targets. Pyridine derivatives typically engage in:
- Hydrogen Bonding : The trifluoroethoxy group enhances hydrogen bonding capabilities.
- π-π Stacking : The aromatic nature of the pyridine ring allows for π-π interactions with other aromatic compounds.
- Electrostatic Interactions : The presence of electronegative atoms (Br and F) can influence the electrostatic properties of the compound .
Insecticidal and Acaricidal Properties
Research indicates that derivatives of this compound exhibit significant potential as insecticides and acaricides. The trifluoroethoxy substitution is believed to enhance the efficacy of these derivatives by interfering with biological processes in pests .
Case Studies
-
In Vitro Studies : In laboratory settings, compounds derived from this compound have shown promising results against various pest species. For instance, studies demonstrated that these derivatives could inhibit growth and reproduction in target organisms through disruption of their metabolic pathways.
Compound Target Organism EC50 (µM) Derivative A Aedes aegypti 15.0 Derivative B Tetranychus urticae 10.5 - Pharmacokinetics : The pharmacokinetic profile of similar pyridine derivatives suggests that the trifluoroethoxy group may enhance metabolic stability and lipophilicity, potentially improving bioavailability in biological systems .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | CAS Number | Activity Type | Notable Effects |
|---|---|---|---|
| 4-Bromo-2-(trifluoroethoxy)pyridine | 161952-62-1 | Insecticidal | Effective against Aedes aegypti |
| 5-Bromo-3-chloro-2-(trifluoromethoxy)pyridine | 1256822-84-0 | Antimicrobial | Inhibits bacterial growth |
| 5-Bromo-2-(difluoromethoxy)pyridine | 899452-26-7 | Acaricidal | Reduces mite populations |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine, and what intermediates are critical?
- Methodology : The compound can be synthesized via sequential functionalization of a pyridine core. A plausible route involves:
Fluorination : Introduce fluorine at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
Trifluoroethoxy Substitution : React the intermediate with 2,2,2-trifluoroethyl iodide or a similar reagent in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis .
- Key Intermediates : 2-Fluoropyridine derivatives and halogenated intermediates (e.g., 3-hydroxy-2-fluoropyridine) are critical for regioselective substitution .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic peaks should researchers prioritize?
- NMR :
- ¹⁹F NMR : Expect distinct signals for the 2-fluoro (–120 to –130 ppm) and trifluoroethoxy (–70 to –80 ppm) groups .
- ¹H NMR : Aromatic protons at the 4- and 6-positions appear as doublets (δ 7.5–8.5 ppm), split due to adjacent fluorine .
Q. What purification strategies address challenges posed by bromo and trifluoroethoxy groups?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) gradients; the trifluoroethoxy group increases polarity, requiring higher ethyl acetate ratios for elution .
- Recrystallization : Optimal solvents include dichloromethane/hexane mixtures, leveraging differences in solubility between brominated and fluorinated regions .
- HPLC : For high-purity applications, reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced Research Questions
Q. How does the bromo group in this compound behave in cross-coupling reactions compared to other halopyridines?
- Suzuki Coupling : The 5-bromo substituent reacts efficiently with arylboronic acids using Pd(PPh₃)₄ or XPhos Pd G3 catalysts in toluene/EtOH at 80°C. Reactivity is higher than chloro analogs but lower than iodo derivatives, requiring longer reaction times (12–24 hrs) .
- Buchwald-Hartwig Amination : Use BrettPhos Pd precatalysts with Cs₂CO₃ in dioxane at 100°C. The electron-withdrawing trifluoroethoxy group deactivates the pyridine ring, necessitating higher catalyst loadings (5–10 mol%) .
Q. How does the trifluoroethoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?
- Electron-Withdrawing Effects : The –OCH₂CF₃ group significantly reduces electron density at the 3-position, making NAS at this site unlikely. However, it activates the 4- and 6-positions for electrophilic attack (e.g., nitration or sulfonation) .
- Steric Hindrance : The bulky trifluoroethoxy group impedes substitution at adjacent positions, favoring meta-directing behavior in electrophilic reactions .
Q. What are the thermodynamic stability profiles and recommended storage conditions?
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~200°C, with exothermic peaks indicating potential degradation pathways (e.g., defluorination or cleavage of the trifluoroethoxy group) .
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the trifluoroethoxy group can occur in acidic/alkaline conditions .
Q. What computational approaches predict the electronic properties and reaction mechanisms of this compound?
- DFT Studies : Gaussian 09 with B3LYP/6-311G(d,p) basis sets can model frontier molecular orbitals (FMOs). The LUMO is localized on the pyridine ring, indicating susceptibility to nucleophilic attack at the 4-position .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., DMSO) predict solvation effects on reactivity, showing enhanced stabilization of the trifluoroethoxy group in hydrophobic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
